2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde
CAS No.: 16597-44-7
Cat. No.: VC17318182
Molecular Formula: C11H10IN5O
Molecular Weight: 355.13 g/mol
* For research use only. Not for human or veterinary use.
![2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde - 16597-44-7](/images/structure/VC17318182.png)
Specification
CAS No. | 16597-44-7 |
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Molecular Formula | C11H10IN5O |
Molecular Weight | 355.13 g/mol |
IUPAC Name | 2,4-diamino-6-(4-iodoanilino)pyrimidine-5-carbaldehyde |
Standard InChI | InChI=1S/C11H10IN5O/c12-6-1-3-7(4-2-6)15-10-8(5-18)9(13)16-11(14)17-10/h1-5H,(H5,13,14,15,16,17) |
Standard InChI Key | WKNAVAUBEFQIPL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1NC2=NC(=NC(=C2C=O)N)N)I |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The core structure of 2,4-diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde consists of a pyrimidine ring substituted with:
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Amino groups (-NH₂) at positions 2 and 4, enhancing hydrogen-bonding capabilities.
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4-Iodophenylamino group at position 6, introducing halogen-mediated interactions and steric bulk.
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Carbaldehyde (-CHO) at position 5, providing a reactive site for further chemical modifications.
This substitution pattern distinguishes it from closely related compounds like 2,4-diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide (CAS 7254-18-4), where the carbaldehyde is replaced by a carboxamide (-CONH₂) group.
Systematic Nomenclature
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IUPAC Name: 2,4-diamino-6-(4-iodoanilino)pyrimidine-5-carbaldehyde
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Molecular Formula: (theoretical, based on structural analogs )
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Molecular Weight: ~369.13 g/mol (calculated from atomic masses)
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis reports exist for this compound, its preparation can be inferred from methodologies used for analogous pyrimidines :
Core Pyrimidine Formation
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Chlorination: Starting with 2,4-diamino-6-hydroxypyrimidine, treatment with phosphorus oxychloride (POCl₃) yields 2,4-diamino-6-chloropyrimidine .
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Nucleophilic Substitution: Reaction with 4-iodoaniline introduces the aryl amino group at position 6, forming 2,4-diamino-6-[(4-iodophenyl)amino]pyrimidine.
Aldehyde Functionalization
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Oxidation: Selective oxidation of a methyl or hydroxymethyl group at position 5 using oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane could yield the carbaldehyde .
Representative Reaction Scheme:
Yield Optimization
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Solvent Systems: Dry dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) improves nucleophilic substitution efficiency .
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Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki coupling steps for aryl group introductions .
Physicochemical Properties
Experimental and Calculated Data
Stability and Reactivity
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Thermal Stability: Pyrimidine derivatives with iodine substituents exhibit moderate thermal stability, decomposing above 200°C.
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Reactivity: The carbaldehyde group is susceptible to nucleophilic attack, enabling Schiff base formation with amines .
Biological Activity and Mechanisms
Hypothesized Mechanisms
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Enzyme Inhibition: The amino groups may hydrogen-bond to catalytic residues in enzymes like dihydrofolate reductase (DHFR), a target in anticancer therapy .
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Halogen Bonding: The iodine atom could engage in halogen bonding with electron-rich regions of protein targets, enhancing binding affinity.
Comparative Activity with Analogs
Data extrapolated from ; carbaldehyde derivative expected to exhibit similar potency.
Applications in Medicinal Chemistry
Drug Discovery
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Anticancer Agents: Pyrimidine cores are privileged structures in kinase inhibitors (e.g., imatinib analogs) .
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Antimicrobials: Halogenated pyrimidines show activity against Mycobacterium tuberculosis .
Chemical Biology Probes
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